1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with difluoromethyl and ethoxymethyl groups. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethyl group often imparts unique properties to the molecule, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of pyrazole derivatives using difluoromethylating reagents under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure scalability and efficiency. For example, a continuous stirred-tank reactor can be used to produce difluoromethylating reagents on a large scale . This approach allows for the consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoromethyl and ethoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic and electrophilic reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ethoxymethyl group may also contribute to the compound’s overall lipophilicity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-3-(ethoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness
1-(Difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the specific combination of difluoromethyl and ethoxymethyl groups, which imparts distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxymethyl group contributes to the compound’s solubility and reactivity .
Properties
IUPAC Name |
1-(difluoromethyl)-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c1-2-12-5-6-3-4-11(10-6)7(8)9/h3-4,7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNQBUTSJQWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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